1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride

TLR7 agonism regioisomer SAR imidazoquinoline potency ranking

1-(4-(Aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride (CAS 1258457-59-8 for the free base; dihydrochloride CAS 1620278-72-9) is a synthetic small-molecule dual agonist of Toll-like receptors 7 and 8 (TLR7/8) belonging to the imidazo[4,5-c]quinolin-4-amine (IMDQ) chemotype. The compound features a 2-butyl substituent on the imidazole ring and a distinctive N1-(4-aminomethyl)benzyl group that serves both as a potency-enhancing pharmacophore and as a covalent conjugation handle.

Molecular Formula C22H26ClN5
Molecular Weight 395.9 g/mol
Cat. No. B15061628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride
Molecular FormulaC22H26ClN5
Molecular Weight395.9 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=CC=CC=C4N=C2N.Cl
InChIInChI=1S/C22H25N5.ClH/c1-2-3-8-19-26-20-21(17-6-4-5-7-18(17)25-22(20)24)27(19)14-16-11-9-15(13-23)10-12-16;/h4-7,9-12H,2-3,8,13-14,23H2,1H3,(H2,24,25);1H
InChIKeyIIFIHBPSMOIXGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine Hydrochloride: Chemical Identity, Scaffold Class, and Procurement Relevance


1-(4-(Aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride (CAS 1258457-59-8 for the free base; dihydrochloride CAS 1620278-72-9) is a synthetic small-molecule dual agonist of Toll-like receptors 7 and 8 (TLR7/8) belonging to the imidazo[4,5-c]quinolin-4-amine (IMDQ) chemotype [1]. The compound features a 2-butyl substituent on the imidazole ring and a distinctive N1-(4-aminomethyl)benzyl group that serves both as a potency-enhancing pharmacophore and as a covalent conjugation handle. Its molecular formula is C22H25N5 (free base MW 359.47 g/mol), and it is commercially catalogued under synonyms including TLR7/8 agonist 1, p-AM-BBIQ (compound 11), and compound 5d/63-00 [2]. The imidazoquinoline scaffold has generated clinically validated immunomodulators (e.g., imiquimod, resiquimod), making this chemotype a high-priority procurement target for vaccine adjuvant research, cancer immunotherapy, and chemical biology probe development.

Why 1-(4-(Aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine Hydrochloride Cannot Be Replaced by Generic Imidazoquinoline TLR Agonists


Imidazoquinoline-based TLR7/8 agonists exhibit extreme sensitivity to structural modifications: isomeric changes at the C2-alkyl position can convert potent agonists into competitive antagonists, and the regiochemistry of the N1-benzyl substituent profoundly alters both potency and TLR7/TLR8 selectivity [1]. The parent scaffold BBIQ (1-benzyl-2-butyl-IMDQ) is a pure TLR7 agonist (EC50 59.1 nM) with no meaningful TLR8 activity, yet introducing a single para-aminomethyl group on the N1-benzyl ring (producing p-AM-BBIQ) transforms it into a balanced dual TLR7/8 agonist with ~2.2-fold enhanced TLR7 potency (EC50 27 nM) while adding TLR8 activity (EC50 1.032 µM) [2]. Furthermore, the meta-aminomethyl regioisomer (m-AM-BBIQ) is 4.1-fold less potent at TLR7 and 1.65-fold less potent at TLR8 than the para isomer, demonstrating that even positional isomerism within the same functional group abolishes key activity parameters [2]. These structure–activity cliffs mean that generic imidazoquinolines—including resiquimod, imiquimod, CL097, or unsubstituted BBIQ—cannot substitute for the specific dual-agonism profile, conjugate handle, and potency signature of this compound.

Quantitative Differentiation Evidence: 1-(4-(Aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine Hydrochloride vs. Closest Analogs and Benchmarks


Head-to-Head TLR7 Potency: p-AM-BBIQ (Target) vs. m-AM-BBIQ (Meta Regioisomer) vs. Resiquimod (Clinical Benchmark) in Identical HEK-Blue Reporter Assay

In a direct head-to-head comparison using the identical human TLR7 HEK-Blue reporter cell assay (Invivogen), the para-aminomethyl derivative p-AM-BBIQ (compound 11, the target compound) exhibited an hTLR7 EC50 of 0.027 µM (27 nM), which is 4.1-fold more potent than its meta regioisomer m-AM-BBIQ (compound 10, hTLR7 EC50 = 0.11 µM = 110 nM) and 4.4-fold more potent than the clinical benchmark resiquimod (hTLR7 EC50 = 0.12 µM = 120 nM) assayed under identical conditions [1]. The SEM values confirm this difference is statistically robust: p-AM-BBIQ ±0.008 µM vs. m-AM-BBIQ ±0.032 µM vs. resiquimod ±0.013 µM.

TLR7 agonism regioisomer SAR imidazoquinoline potency ranking HEK-Blue reporter assay

Dual TLR7/TLR8 Agonism Profile vs. TLR7-Selective BBIQ: Gain of TLR8 Activity Without Loss of TLR7 Potency

The parent scaffold BBIQ (1-benzyl-2-butyl-IMDQ) is a confirmed TLR7-selective agonist (hTLR7 EC50 = 59.1 nM) with no detectable TLR8 activity, restricting its immunological output to type I interferon-dominated responses . In contrast, p-AM-BBIQ (the target compound) activates both TLR7 (EC50 = 27 nM) and TLR8 (EC50 = 1,032 nM = 1.032 µM), as measured in the HEK-Blue reporter platform [1]. The addition of TLR8 agonism enables induction of pro-inflammatory cytokines (e.g., TNF-α, IL-12) alongside type I IFNs, producing a broader and more balanced innate immune activation profile. Compared to resiquimod—the most widely used dual TLR7/8 reference—p-AM-BBIQ is 4.4-fold more potent at TLR7 (27 vs. 120 nM) and 2.5-fold more potent at TLR8 (1,032 vs. 2,630 nM) in the same assay system [1].

dual TLR7/8 agonism BBIQ selectivity type I interferon pro-inflammatory cytokine

Conjugatable Primary Amine Handle: Retention of TLR7 Agonist Activity After Covalent Fluorophore Attachment vs. Non-Conjugatable Analogs

The para-aminomethyl group on the N1-benzyl substituent provides a unique, solvent-accessible primary amine that serves as a covalent conjugation handle for fluorophores (fluorescein isothiocyanate, rhodamine B isothiocyanate), maleimide linkers, and isothiocyanate derivatives without significant loss of TLR7 agonistic activity [1]. The resulting fluorescent conjugate retains TLR7-agonistic activity with an EC50 of approximately 20 nM, compared to ~27 nM for the unconjugated parent, representing only a ~1.35-fold reduction in potency . This functional handle is entirely absent in BBIQ (N1-benzyl, no reactive amine), resiquimod (N1-ethoxymethyl), and imiquimod (N1-isobutyl), which cannot be directly conjugated without de novo synthetic derivatization. Flow cytometry experiments confirmed that the fluorescent conjugates are internalized into endosomal compartments and partition differentially into B, T, and NK lymphocyte subsets, enabling TLR7 trafficking studies in immunological synapses [1].

chemical biology probe fluorophore conjugation TLR7 trafficking covalent attachment

Alum-Adsorbable Vaccine Adjuvant: p-AM-BBIQ Protocatechuic Acid Amide (14) Retains Dual TLR7/8 Activity and Induces Balanced Th1/Th2 Response

The 4-aminomethyl group of p-AM-BBIQ was derivatized to form protocatechuic acid amide 14 (p-IMDP), which retained dual TLR7/8 agonist activity with hTLR7 EC50 = 0.21 µM (210 nM) and hTLR8 EC50 = 4.99 µM in HEK-Blue reporter assays [1]. This vic-polyphenolic derivative demonstrated high adsorption to aluminum hydroxide (alum), a property absent in the parent p-AM-BBIQ and its meta isomer. In a murine COVID-19 spike protein vaccination model, the alum-adsorbed formulation of compound 14 induced high titers of IgG1, IgG2b, and IgG2c, confirming a balanced Th1/Th2 immune response, whereas the unconjugated parent agonists or alum alone produced Th2-biased responses [1]. The comparable gallic acid amide 12 (m-IMDG) lost TLR8 activity entirely (EC50 = 11.68 µM for TLR7 only), demonstrating that the specific protocatechuic derivatization of the para-aminomethyl handle uniquely preserves dual agonism while enabling alum formulation.

vaccine adjuvant alum adsorption balanced Th1/Th2 COVID-19 vaccine protocatechuic acid amide

C2-Butyl Substituent Specificity: Structural Basis for Agonist vs. Antagonist Switching at TLR7/8 Dimer Interface

The C2-butyl group of the imidazoquinoline scaffold projects into a hydrophobic pocket at the TLR7/8 dimer interface, and isomeric modifications to this substituent have been shown to convert the parent agonist into a competitive antagonist [1]. Specifically, the C2-isobutyl and C2-cyclopropylmethyl isomers of the closely related 7-methoxycarbonyl analog (compound 558) act as mixed TLR7/8 competitive antagonists of the parent C2-butyl agonist [1]. In the Dynavax patent US11124510B2, the C2-butyl substituent of p-AM-BBIQ is explicitly identified as the optimal alkyl chain length for balanced dual TLR7/8 agonism, with shorter (C2-ethyl) or branched (C2-isobutyl) analogs showing reduced or inverted activity [2]. This establishes that the 2-butyl substituent is not a generic alkyl decoration but a pharmacophoric requirement for the agonist-bound conformation of the receptor dimer, directly validated by X-ray crystallography (PDB: 5ZSA, 5ZSB, 5ZSC, 5ZSD, 5ZSE) [3].

C2-alkyl substitution agonist/antagonist switching TLR7/8 dimer interface competitive antagonism

High-Value Application Scenarios for 1-(4-(Aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine Hydrochloride Based on Verified Differentiation Evidence


Fluorescent TLR7/8 Probe Development for Endosomal Trafficking and Immunological Synapse Studies

The 4-aminomethylbenzyl handle enables single-step conjugation to fluorescein isothiocyanate or rhodamine B isothiocyanate while retaining TLR7 agonistic activity (EC50 ~20 nM post-conjugation vs. ~27 nM parent) [1]. This compound is the only commercially available dual TLR7/8 agonist with a built-in conjugation handle, eliminating the need for custom linker synthesis. The resulting fluorescent probes are internalized into endosomes and differentially partition into B, T, and NK lymphocyte subsets, as demonstrated by flow cytometry in whole human blood [1]. Applications include live-cell imaging of TLR7/8 trafficking, high-content screening for endosomal receptor modulators, and flow cytometric assessment of TLR7/8 expression across immune cell populations.

Alum-Adsorbed Subunit Vaccine Adjuvant Formulation Requiring Balanced Th1/Th2 Immunity

Derivatization of the para-aminomethyl group to a protocatechuic acid amide (compound 14, p-IMDP) enables high-efficiency adsorption to aluminum hydroxide adjuvant while preserving dual TLR7/8 agonist activity (hTLR7 EC50 = 0.21 µM; hTLR8 EC50 = 4.99 µM) [2]. In murine COVID-19 spike protein vaccination studies, this alum-adsorbed formulation induced balanced IgG1/IgG2b/IgG2c titers—confirming a mixed Th1/Th2 response superior to alum alone or unconjugated agonist [2]. This directly addresses the key limitation of alum-only adjuvants (Th2 bias) and provides a translational path for recombinant protein vaccines requiring both humoral and cellular immunity.

Structure–Activity Relationship (SAR) Studies Requiring a High-Potency Dual TLR7/8 Reference Standard with Defined Regioisomeric Comparator

The para-aminomethyl derivative (p-AM-BBIQ, hTLR7 EC50 = 27 nM; hTLR8 EC50 = 1.032 µM) and its meta regioisomer (m-AM-BBIQ, hTLR7 EC50 = 110 nM; hTLR8 EC50 = 1.70 µM) provide a rigorously characterized matched molecular pair for probing the stereoelectronic requirements of the TLR7/8 binding pocket [2]. The 4.1-fold potency difference at TLR7 is among the largest regioisomeric effects documented for the IMDQ scaffold, making this pair ideal for computational docking validation, pharmacophore model refinement, and training machine learning models for immunomodulator discovery.

Antibody-Drug Conjugate (ADC) Payload Design and Bifunctional Immunostimulatory Constructs

The primary amine handle of p-AM-BBIQ has been converted to isothiocyanate and maleimide derivatives for covalent attachment to free amine and thiol groups of peptides and proteins without significant activity loss [3]. This enables construction of tumor-targeting antibody-TLR7/8 agonist conjugates, where localized innate immune activation at the tumor microenvironment is desirable. The cleavable conjugate patent family (US10722591) explicitly encompasses 1H-imidazo[4,5-c]quinoline derivatives bearing this aminomethyl handle for particle-based and antibody-based tumor-targeted delivery [4]. The dual TLR7/8 activity ensures both type I IFN and pro-inflammatory cytokine induction at the target site.

Quote Request

Request a Quote for 1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.